1H-Indole-2,3-dione, 5-bromo-6-iodo-
Description
Contextualization of the 1H-Indole-2,3-dione (Isatin) Nucleus as a Core Heterocyclic System in Organic Synthesis
1H-Indole-2,3-dione, commonly known as isatin (B1672199), is a bicyclic heterocyclic compound first discovered in 1840. sdsmcollege.in Structurally, it features a fused benzene (B151609) and pyrrolidine (B122466) ring system containing two carbonyl groups at positions 2 and 3. nih.gov This arrangement of functional groups makes isatin a highly versatile precursor in organic synthesis. sdsmcollege.inrsc.orgnih.gov The reactivity of the C3-carbonyl group, in particular, allows for a wide range of chemical transformations, including condensation, oxidation, and ring-expansion reactions. nih.govrsc.org These reactions have enabled the synthesis of a vast library of more complex heterocyclic compounds and spiro-derivatives. nih.govrsc.org
The isatin nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. nih.govjetir.org Isatin and its derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. sdsmcollege.innih.govnih.govjetir.org Its presence in naturally occurring compounds and its synthetic accessibility have cemented its status as a fundamental building block in the development of new therapeutic agents and functional materials. sdsmcollege.innih.gov
Significance of Halogen Substitution in Isatin Derivatives for Modulating Reactivity and Synthetic Utility
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin ring system is a powerful strategy for modulating its physicochemical and biological properties. jetir.orgmdpi.com Halogenation can significantly influence the electronic nature of the aromatic ring, which in turn affects the reactivity of the carbonyl groups. researchgate.netresearchgate.net Generally, halogens are electron-withdrawing groups, which can increase the electrophilicity of the C3-carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. researchgate.net
Furthermore, halogen substitution plays a critical role in drug design by influencing factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. jetir.orgmdpi.com Increasing the lipophilicity can improve a molecule's ability to cross lipid membranes. jetir.orgmdpi.com The presence of halogens can also block sites of metabolic degradation, thereby increasing the compound's stability in biological systems. acs.org Studies on various halogenated isatins have demonstrated that the position and nature of the halogen substituent can lead to significant differences in biological activity, highlighting the importance of precise structural modifications. researchgate.netacs.orgcalstate.edu For example, halogenated isatin derivatives have shown potent inhibitory activity against various enzymes, including caspases and monoamine oxidases. acs.orgnih.gov
Research Rationale and Scope: Focusing on 1H-Indole-2,3-dione, 5-bromo-6-iodo- as a Strategic Chemical Entity
The specific compound, 1H-Indole-2,3-dione, 5-bromo-6-iodo-, represents a strategically designed molecule that leverages the distinct properties of two different halogen atoms positioned on the benzene ring of the isatin core. The rationale for investigating this particular dihalogenated isatin is rooted in the predictable, yet distinct, electronic and steric effects of bromine and iodine.
Bromine at the 5-position: Substitution with bromine at the C5 position of isatin is a common modification known to impart significant biological activity. researchgate.netbeilstein-archives.org This substitution can enhance the antiproliferative and antimicrobial properties of the resulting derivatives. nih.govcalstate.edu
Iodine at the 6-position: Iodine, being the largest and most polarizable of the common halogens, can introduce unique steric and electronic properties. Its presence can facilitate specific interactions, such as halogen bonding, which can be crucial for molecular recognition and binding to biological targets.
The combination of a bromine atom at the 5-position and an iodine atom at the 6-position on the isatin scaffold is anticipated to create a unique electronic environment and steric profile. This specific substitution pattern could lead to novel reactivity in organic synthesis and potentially synergistic effects in terms of biological activity. While extensive research has been conducted on various mono- and di-halogenated isatins, the specific properties and synthetic potential of 1H-Indole-2,3-dione, 5-bromo-6-iodo- remain a focused area for further exploration. Its design represents a targeted approach to fine-tuning the chemical and pharmacological properties of the isatin nucleus.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3BrINO2 |
|---|---|
Molecular Weight |
351.92 g/mol |
IUPAC Name |
5-bromo-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChI Key |
MVYXZOYUEAEMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)I)NC(=O)C2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1h Indole 2,3 Dione, 5 Bromo 6 Iodo
Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring
The aromatic ring of 1H-Indole-2,3-dione, 5-bromo-6-iodo- is subject to substitution reactions, though its reactivity is significantly modulated by the existing substituents. The isatin (B1672199) core itself contains a deactivating acyl group fused to the benzene (B151609) ring, which diminishes the ring's nucleophilicity and directs incoming electrophiles primarily to the meta positions (C5 and C7).
However, in this specific compound, the C5 and C6 positions are already occupied. The bromine at C5 and iodine at C6 are ortho, para-directing groups but are also deactivating due to their inductive effect. The combined influence of the dione (B5365651) moiety and the two halogens renders the aromatic ring highly electron-deficient and thus generally unreactive towards standard electrophilic aromatic substitution. masterorganicchemistry.com Any potential electrophilic attack would likely target the C4 or C7 positions, though harsh reaction conditions would be necessary.
Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). While indole (B1671886) itself is electron-rich and does not typically undergo SNAr, the presence of the strongly electron-withdrawing nitro group in compounds like 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to facilitate nucleophilic substitution at the C2-position. nii.ac.jp By analogy, the cumulative electron-withdrawing effect of the dione, bromo, and iodo groups in 1H-Indole-2,3-dione, 5-bromo-6-iodo- could potentially activate the halogenated positions for displacement by strong nucleophiles under specific conditions, although this remains an area for further investigation.
Reactivity at the Carbonyl Centers (C2 and C3) of the Dione Moiety
The vicinal dione functionality is the most reactive part of the isatin molecule. The C3-ketone exhibits greater electrophilicity compared to the C2-amide carbonyl due to the lone pair of the nitrogen atom delocalizing onto the C2-carbonyl, reducing its electrophilic character. Consequently, the C3-carbonyl is the primary site for nucleophilic attack. ontosight.ai
Reactions at this center are numerous and include:
Condensation Reactions: The C3-carbonyl readily undergoes condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a base.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the C3-carbonyl to form tertiary alcohols.
Wittig Reaction: Olefination of the C3-carbonyl can be achieved using phosphorus ylides to form 3-alkylidene-2-oxindoles.
Formation of Schiff Bases: Reaction with primary amines yields isatin-3-imines, which are versatile intermediates for further synthesis.
The electron-withdrawing bromo and iodo substituents on the aromatic ring are expected to enhance the electrophilicity of the C3-carbonyl carbon, potentially increasing the rate of nucleophilic addition reactions compared to unsubstituted isatin.
Ring-Opening and Ring-Expansion Transformations of the Indole Scaffold
The strained five-membered ring of the isatin scaffold can undergo ring-opening and ring-expansion reactions to yield other important heterocyclic structures, such as quinolines and azepinones. nih.gov
A notable transformation is the acid-mediated cascade reaction of indoles with nitroalkenes, which proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism to produce 3-substituted 2-quinolones. rsc.org Another method involves a thiol-mediated three-step cascade that converts indole-tethered ynones into functionalized quinolines. nih.gov This process includes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While these reactions have been demonstrated on various indole derivatives, their application to 1H-Indole-2,3-dione, 5-bromo-6-iodo- would provide a route to novel, highly functionalized quinoline (B57606) systems. The specific substitution pattern of the bromo and iodo groups would undoubtedly influence the reaction pathway and yield. rsc.orgnih.gov
N-Alkylation and Other Modifications at the Indole Nitrogen
The nitrogen atom of the indole ring is a common site for functionalization. The N-H proton is acidic and can be readily removed by a base, allowing for N-alkylation, N-acylation, or N-arylation. N-alkylation is frequently employed to improve solubility, modify biological activity, or introduce functional handles for subsequent reactions. imist.maresearchgate.netresearchgate.net
Phase transfer catalysis is an effective method for the N-alkylation of isatin derivatives, such as 5-bromoisatin (B120047), using various alkylating agents. imist.maresearchgate.netresearchgate.net This modification is often a crucial first step in multi-step synthetic sequences, for instance, in preparing substrates for cycloaddition reactions. imist.maresearchgate.net
Table 1: Examples of N-Alkylation Reactions on Substituted Isatins
| Isatin Derivative | Alkylating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Bromoisatin | Allyl bromide | K₂CO₃, TDAE-1, CH₃CN, reflux | 1-Allyl-5-bromoisatin | imist.maresearchgate.net |
| 5-Bromoisatin | Propargyl bromide | K₂CO₃, TDAE-1, CH₃CN, reflux | 1-Propargyl-5-bromoisatin | imist.maresearchgate.net |
| 5-Bromoisatin | Benzyl chloride | K₂CO₃, TDAE-1, CH₃CN, reflux | 1-Benzyl-5-bromoisatin | imist.maresearchgate.net |
TDAE-1: Tris(2-(2-methoxyethoxy)ethyl)amine
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition) with Functionalized Isatin Derivatives
Functionalized isatin derivatives are excellent substrates for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the stereoselective synthesis of complex heterocyclic systems, such as spiro-oxindoles, which are of significant interest in medicinal chemistry. imist.maresearchgate.netnih.gov
In a typical sequence, the isatin nitrogen is first alkylated with a group containing a double bond (an alkene) or a triple bond (an alkyne), which serves as the dipolarophile. imist.maresearchgate.net The C3-carbonyl group is then converted into an azomethine ylide (the 1,3-dipole) through condensation with an α-amino acid. The subsequent intramolecular 1,3-dipolar cycloaddition reaction yields spiro-pyrrolizidine or -piperidine oxindoles. One study demonstrated an efficient three-component tandem cycloaddition to synthesize functionalized spiropyrrolizidine oxindoles with high yields and excellent diastereoselectivities. nih.gov
Table 2: Three-Component 1,3-Dipolar Cycloaddition for Spiro-oxindole Synthesis
| Isatin Derivative | Amino Acid | Dipolarophile | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Isatin | Sarcosine | Dimethyl maleate | 98% | 99:1 | nih.gov |
| 5-Chloroisatin | Sarcosine | Dimethyl maleate | 99% | 99:1 | nih.gov |
| 5-Bromoisatin | Sarcosine | Dimethyl maleate | 71% | 99:1 | nih.gov |
| N-Methylisatin | Sarcosine | Dimethyl maleate | 99% | 99:1 | nih.gov |
The presence of a bromine atom at the 5-position was found to affect the reaction yield, requiring a longer reaction time compared to other substituted isatins. nih.gov It is plausible that a 5-bromo-6-iodo-substituted isatin would exhibit similar reactivity, affording access to novel dihalogenated spiro-oxindole structures.
Studies on Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and designing new synthetic pathways. For the reactions involving 1H-Indole-2,3-dione, 5-bromo-6-iodo-, mechanistic studies would focus on the role of the substituents in influencing transition state energies and reaction rates. For instance, in nucleophilic additions to the C3-carbonyl, kinetic studies could quantify the activating effect of the bromo and iodo groups.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. libretexts.orgwikipedia.org A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org
Primary KIE: A primary KIE (typically kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in a base-catalyzed condensation at the C3 position with an active methylene compound, replacing the acidic protons of the methylene group with deuterium (B1214612) would likely result in a primary KIE if the deprotonation is the slowest step. princeton.edu
Secondary KIE: A secondary KIE (kH/kD ≠ 1) occurs when the isotopically substituted bond is not broken in the rate-determining step. These effects are usually smaller and provide information about changes in the hybridization state of the carbon atom to which the isotope is attached. libretexts.orgwikipedia.org For instance, in a nucleophilic addition to the C3-carbonyl, a change in hybridization from sp2 (in the reactant) to sp3 (in the tetrahedral intermediate) occurs. Placing an isotopic label at a position alpha to the carbonyl group could reveal details about the transition state structure. utdallas.edu
While no specific KIE studies have been reported for 1H-Indole-2,3-dione, 5-bromo-6-iodo-, this analytical method holds significant potential for investigating the mechanisms of its various transformations.
Analysis of Publicly Available Research Reveals a Gap in Understanding the Catalytic Behavior of 1H-Indole-2,3-dione, 5-bromo-6-iodo-
A comprehensive review of available scientific literature and chemical databases has identified a significant gap in the documented research concerning the specific chemical compound 1H-Indole-2,3-dione, 5-bromo-6-iodo-. Despite the importance of halogenated isatin derivatives in various chemical syntheses, detailed investigations into the chemical reactivity, particularly concerning the activation and coordination of catalysts in metal-mediated reactions involving this specific di-halogenated indole-2,3-dione, are not present in the accessible body of scientific work.
While the broader family of isatin and its bromo-substituted analogues have been the subject of numerous studies, research specifically elucidating the mechanistic pathways of catalyst activation and coordination for 5-bromo-6-iodo-1H-indole-2,3-dione is conspicuously absent. This indicates a novel area for future chemical research.
Investigations into related compounds, such as 5-bromoisatin and 6-bromoisatin, have demonstrated their utility in various organic reactions. However, the combined electronic and steric effects of having both a bromine and an iodine atom at the 5- and 6-positions, respectively, would be unique to 1H-Indole-2,3-dione, 5-bromo-6-iodo-. These substituents are expected to significantly influence the electron density of the isatin core, thereby affecting its interaction with metal catalysts. The specific nature of these interactions, including the precise mechanisms of catalyst activation and the coordination chemistry involved, remains an open question for the scientific community.
The absence of published data, including detailed research findings and data tables, on the metal-mediated reactions of 1H-Indole-2,3-dione, 5-bromo-6-iodo-, prevents a detailed discussion as outlined in the requested article structure. The scientific community has not yet published the specific studies required to elaborate on the catalyst activation and coordination in metal-mediated reactions for this particular compound. Therefore, any attempt to generate such an article would be speculative and not based on verifiable scientific evidence.
This lack of information highlights a promising avenue for new research in the field of organic chemistry and catalysis. Future studies would be necessary to explore the synthesis, characterization, and reactivity of 1H-Indole-2,3-dione, 5-bromo-6-iodo-, and to investigate its potential role in metal-mediated transformations. Such research would be invaluable in expanding the understanding of halogenated heterocycles and their applications in modern synthetic chemistry.
Derivatization Strategies and the Generation of Novel Chemical Entities from 1h Indole 2,3 Dione, 5 Bromo 6 Iodo
Synthesis of N-Substituted Derivatives of 5-bromo-6-iodo-1H-indole-2,3-dione
The acidic proton on the indole (B1671886) nitrogen (N1) of the isatin (B1672199) core is the most common site for initial functionalization. Deprotonation of this position generates a potent nucleophile, the isatinate anion, which readily reacts with a wide range of electrophiles. This N-substitution not only introduces new functionalities but also modifies the chemical and biological properties of the parent scaffold. While direct studies on 5-bromo-6-iodo-isatin are limited, a wealth of information on the N-substitution of analogous compounds, particularly 5-bromoisatin (B120047), provides a clear blueprint for these transformations.
N-Alkylation: A common and straightforward modification is N-alkylation, typically achieved by reacting the isatin with an alkyl halide in the presence of a base. researchgate.net For the analogous 5-bromoisatin, alkylation has been effectively carried out using phase transfer catalysis (PTC) conditions, which are known for their efficiency and mild reaction conditions. researchgate.netnih.govresearchgate.net This method involves a base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov Alternative methods that have proven successful for isatins include the use of potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) under microwave irradiation, a technique noted for its rapid reaction times and efficiency. mdpi.com These protocols are expected to be directly applicable to 5-bromo-6-iodo-1H-indole-2,3-dione for the introduction of various alkyl, benzyl, and functionalized alkyl chains at the N1 position.
N-Arylation: The introduction of an aryl group at the N1 position can be accomplished using copper-catalyzed conditions. For instance, isatins have been N-arylated using triaryl bismuth diacetate reagents in the presence of copper powder. rsc.org This method provides a direct route to N-aryl isatin derivatives, which are valuable precursors for more complex heterocyclic systems.
A summary of common N-alkylation conditions successfully applied to isatin and its derivatives is presented below.
| Alkylating Agent | Base | Catalyst | Solvent | Conditions | Reference(s) |
| Long chain alkyl bromides | K2CO3 | TBAB | DMF | Room Temp, 48h | nih.gov |
| Various alkyl halides | K2CO3 / Cs2CO3 | - | DMF / NMP (drops) | Microwave | researchgate.net |
| Benzyl halides, Ethyl bromoacetate | KF/Al2O3 | - | Acetonitrile (ACN) | Microwave or Reflux | mdpi.com |
| Propargyl bromide | K2CO3 | TBAB | DMF | Room Temp, 24h | researchgate.netresearchgate.net |
Formation of Schiff Base and Related Condensation Products from Isatin Derivatives
The C3-carbonyl group of the isatin nucleus is highly electrophilic and serves as a key site for condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is one of the most widely used derivatization strategies for isatins, providing access to a vast library of compounds with diverse biological activities.
The synthesis of these derivatives from 5-bromo-6-iodo-1H-indole-2,3-dione is expected to proceed readily. The general procedure involves the reaction of the isatin with an equimolar amount of a primary amine in a protic solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration step. researchgate.net For example, 5-bromoisatin has been successfully condensed with p-toluidine (B81030) and 4-aminoacetophenone to yield the corresponding 3-imino derivatives. researchgate.netresearchgate.netnih.gov These reactions are typically carried out under reflux for a few hours. The resulting Schiff bases are often crystalline solids that can be easily purified by recrystallization.
The versatility of this reaction allows for the incorporation of a wide variety of aromatic and aliphatic amines, leading to products with significantly different steric and electronic properties. The imine products can also serve as intermediates for further transformations, such as reduction to the corresponding secondary amines or participation in cycloaddition reactions.
| Isatin Derivative | Amine Component | Solvent | Catalyst | Product Type | Reference(s) |
| 5-Bromoisatin | 4-Aminoacetophenone | Ethanol | Glacial Acetic Acid | Schiff Base | researchgate.net |
| 5-Bromoisatin | p-Toluidine | DMF / Ethanol | Glacial Acetic Acid | Schiff Base | researchgate.netnih.gov |
| 1H-Indole-2,3-dione | Benzene-1,2-diamine | Ethanol | - | Schiff Base | uu.nl |
| Isatin | Various anilines | Ethanol | - | Schiff Base |
Design and Synthesis of Hybrid Molecules Incorporating the 5-bromo-6-iodo-1H-indole-2,3-dione Scaffold
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a new mechanism of action. The 5-bromo-6-iodo-1H-indole-2,3-dione scaffold is an excellent candidate for creating such hybrids due to its multiple points for derivatization.
A prominent approach for synthesizing hybrid molecules is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker between two molecular fragments. A synthetic route to isatin-based triazole hybrids has been established, which can be adapted for the 5-bromo-6-iodo analogue.
The general synthetic pathway would involve two key steps:
Preparation of the Azide (B81097) Synthon : The 5-bromo-6-iodo-1H-indole-2,3-dione would first be N-alkylated with a short dihaloalkane, such as 1,2-dibromoethane, under basic conditions (e.g., K2CO3 in DMF). The resulting N-(2-bromoethyl) derivative is then converted to the corresponding azide by reaction with sodium azide (NaN3).
CuAAC Reaction : The N-(2-azidoethyl)-5-bromo-6-iodo-isatin is then reacted with a terminal alkyne-containing partner molecule in the presence of a copper(I) source (e.g., CuSO4·5H2O and a reducing agent like sodium ascorbate) to afford the 1,4-disubstituted 1,2,3-triazole-linked hybrid molecule.
This strategy allows for the modular assembly of a wide range of hybrid structures by varying the alkyne-containing component, which could be another biologically active scaffold.
Functionalization of Unsubstituted Positions on the Indole Ring for Structural Diversity
Beyond the N1, C3, C5, and C6 positions, the 5-bromo-6-iodo-1H-indole-2,3-dione scaffold possesses two additional sites on the aromatic ring, C4 and C7, which could be functionalized to increase structural diversity. However, the reactivity of these positions is significantly influenced by the electronic nature of the isatin core.
The two carbonyl groups at C2 and C3 are strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards classical electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts reactions). This deactivating effect is further compounded by the inductive-withdrawing effects of the bromine and iodine substituents at C5 and C6. Consequently, electrophilic substitution at C4 or C7 would likely require harsh reaction conditions and may suffer from poor regioselectivity.
A more modern and potentially more effective approach for functionalizing these positions would be through directed C-H activation reactions. While specific examples on 5-bromo-6-iodo-isatin are not available, the principles of directed metalation could be applied. The amide group at N1 or the carbonyl at C2 could potentially direct a transition metal catalyst to activate the adjacent C7-H bond, allowing for its subsequent functionalization. Similarly, a directing group temporarily installed at the N1 position could be used to facilitate C-H activation at the C7 position.
Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions
The presence of both a bromo and an iodo substituent on the aromatic ring of 1H-Indole-2,3-dione, 5-bromo-6-iodo- makes it an exceptionally valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of functional groups. A key feature of this di-halogenated system is the differential reactivity of the C-I and C-Br bonds, which allows for selective and sequential functionalization.
Palladium catalysis is the cornerstone of modern cross-coupling chemistry. The C6-I bond in 5-bromo-6-iodo-1H-indole-2,3-dione is significantly more reactive towards oxidative addition to a Pd(0) complex than the C5-Br bond. This reactivity difference can be exploited to perform selective cross-coupling reactions at the C6 position while leaving the C5-Br bond intact for subsequent transformations.
Arylations and Heteroarylations: Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Hiyama (using organosilanes) couplings can be used to introduce new aryl or heteroaryl groups. By carefully controlling the reaction conditions (catalyst, ligand, temperature), it is possible to achieve high selectivity for coupling at the C6-iodo position. The remaining C5-bromo group can then be subjected to a second, distinct palladium-catalyzed coupling reaction under more forcing conditions to generate complex, unsymmetrically substituted biaryl or heteroaryl isatin derivatives.
C-H Arylation/Alkenylation: While cross-coupling reactions rely on pre-functionalized reagents, direct C-H activation offers a more atom-economical approach. Palladium-catalyzed direct arylation of heteroaromatics is a well-established field. For the 5-bromo-6-iodo-isatin scaffold, the most likely position for direct C-H activation would be C7, ortho to the N1-amide group, which can act as a directing group. Such a reaction would typically involve a palladium catalyst (e.g., Pd(OAc)2) and an aryl halide partner to install an aryl group directly onto the C7 position.
Copper-catalyzed reactions provide a complementary set of tools for functionalizing aryl halides, particularly for the formation of C-S and C-Se bonds (chalcogenation). These methods are valuable for introducing sulfur- and selenium-containing moieties, which are important in medicinal chemistry.
C-S and C-Se Bond Formation: Copper(I)-catalyzed cross-coupling of aryl halides with thiols (Ullmann condensation) is a classic method for forming diaryl sulfides. Modern protocols often use copper iodide (CuI) as a catalyst, sometimes in the presence of a ligand, to couple aryl iodides or bromides with thiols or their corresponding salts. Similarly, diaryl selenides can be prepared through copper-catalyzed reactions of aryl halides with selenium sources, such as elemental selenium in the presence of a boronic acid or using pre-formed selenylating agents. nih.gov
Given the higher reactivity of the C-I bond, selective copper-catalyzed sulfenylation or selenenylation of 5-bromo-6-iodo-1H-indole-2,3-dione at the C6 position is highly feasible. For example, reacting the isatin with a thiol or diselenide in the presence of a Cu(I) catalyst would be expected to yield the 6-thioaryl or 6-selenoaryl derivative, respectively, leaving the C5-bromo group available for further chemistry. This selective functionalization opens avenues for creating molecules with unique electronic and structural properties. Recent methods have also shown the direct C3 chalcogenation of the indole ring itself using copper catalysts, highlighting the diverse reactivity that can be achieved with this metal. researchgate.net
Iron-Catalyzed Oxidative Cross-Coupling Methodologies
Iron-catalyzed oxidative cross-coupling reactions represent a cost-effective, sustainable, and environmentally benign approach for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov These methods are gaining prominence as alternatives to traditional cross-coupling reactions that often rely on expensive and toxic precious metals like palladium, rhodium, and ruthenium. nih.gov While specific studies on the iron-catalyzed oxidative cross-coupling of 1H-Indole-2,3-dione, 5-bromo-6-iodo- are not extensively documented in the reviewed literature, the reactivity of the isatin scaffold, and particularly the indole moiety within it, has been explored in various iron-catalyzed transformations. These existing methodologies provide a strong foundation for hypothesizing potential derivatization strategies for this specific di-halogenated isatin.
Iron's abundance, low toxicity, and versatile redox chemistry make it an attractive catalyst for organic synthesis. nih.gov Iron catalysts can facilitate a range of oxidative coupling reactions, including C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. nih.govnankai.edu.cn
One notable example of a relevant methodology is the iron-chloride-catalyzed oxidative cross-coupling between quinoxalinones and indoles. nih.govresearchgate.net This reaction proceeds under mild conditions and yields versatile 3-(indol-3-yl)quinoxalin-2-one derivatives. nih.gov Given that the isatin core of 1H-Indole-2,3-dione, 5-bromo-6-iodo- contains an indole-like structure, it is plausible that this substrate could undergo similar C-H functionalization at the C-3 position.
The general mechanism for such reactions often involves the iron catalyst acting as a Lewis acid to activate one of the coupling partners. nih.gov Subsequent steps can involve the formation of radical intermediates or a Friedel-Crafts-type electrophilic substitution. researchgate.net In many cases, an external oxidant is required to facilitate the catalytic cycle. nih.gov However, some iron-catalyzed oxidative couplings can utilize air as the sole oxidant, further enhancing the green credentials of the methodology. nih.govwindows.net
Another relevant area of iron-catalyzed cross-coupling is the formation of C-N bonds. uva.nlnih.gov Methodologies have been developed for the intermolecular amination of various substrates using iron catalysts. uva.nlnih.gov These reactions could potentially be applied to the N-H bond of the 1H-Indole-2,3-dione, 5-bromo-6-iodo-, allowing for the introduction of a wide range of nitrogen-containing substituents.
The following tables summarize representative examples of iron-catalyzed oxidative cross-coupling reactions involving indole derivatives, which can serve as a model for potential applications with 1H-Indole-2,3-dione, 5-bromo-6-iodo-.
Table 1: Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles
| Entry | Quinoxalinone | Indole | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-Methylquinoxalin-2(1H)-one | Indole | FeCl₃ | CH₃CN | 30 | 24 | 92 | nih.govresearchgate.net |
| 2 | 1-Methylquinoxalin-2(1H)-one | 5-Bromoindole | FeCl₃ | CH₃CN | 30-40 | 48 | 67 | nih.govresearchgate.net |
| 3 | 1-Methylquinoxalin-2(1H)-one | 5-Chloroindole | FeCl₃ | CH₃CN | 30-40 | 48 | 59 | nih.govresearchgate.net |
| 4 | 1-Phenylquinoxalin-2(1H)-one | Indole | FeCl₃ | CH₃CN | 30-40 | 48 | 85 | nih.govresearchgate.net |
Table 2: Iron-Catalyzed Intermolecular C-N Cross-Coupling
| Entry | Nitrogen Source | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 1H-Tetrazole | Phenylboronic acid | Fe(acac)₃ | Na₂CO₃ | PhCl | 120 | 95 | uva.nlnih.gov |
| 2 | 1-Phenyl-1H-tetrazole | (4-Methoxyphenyl)boronic acid | Fe(acac)₃ | Na₂CO₃ | PhCl | 120 | 89 | uva.nlnih.gov |
| 3 | Benzyl azide | Phenylboronic acid | Fe(acac)₃ | Na₂CO₃ | PhCl | 120 | 85 | uva.nlnih.gov |
| 4 | 1H-Tetrazole | (4-Fluorophenyl)boronic acid | Fe(acac)₃ | Na₂CO₃ | PhCl | 120 | 92 | uva.nlnih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 1h Indole 2,3 Dione, 5 Bromo 6 Iodo and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of organic compounds. For 1H-Indole-2,3-dione, 5-bromo-6-iodo-, the ¹H and ¹³C NMR spectra are expected to show characteristic signals that confirm the arrangement of atoms and the electronic environment within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the isatin (B1672199) core is distinguished by signals from the aromatic protons and the N-H proton. In the case of the 5-bromo-6-iodo substituted derivative, only two aromatic protons remain, at positions 4 and 7. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to the deshielding effects of the adjacent carbonyl groups and its involvement in hydrogen bonding. The aromatic protons, H-4 and H-7, would appear as singlets, with their precise chemical shifts influenced by the electronic effects of the adjacent halogen substituents. By analogy with 5-bromoisatin (B120047), these aromatic protons are expected in the range of 7.0-8.0 ppm. chemicalbook.comimist.ma
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for 5-bromo-6-iodo-1H-indole-2,3-dione would be expected to display eight distinct signals corresponding to the eight carbon atoms of the indole-2,3-dione core. The two carbonyl carbons (C2 and C3) are the most deshielded, typically appearing in the region of 158-185 ppm. The signals for the aromatic carbons are influenced by the electronegativity and position of the halogen substituents. jetir.org The carbons directly bonded to the bromine (C5) and iodine (C6) would exhibit shifts characteristic of halogenated benzene (B151609) rings. nih.govresearchgate.net Theoretical studies and experimental data on related halogenated isatins suggest that substitution has a predictable effect on the chemical shifts of the benzene ring carbons. jetir.orgnih.gov
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| N-H | >10.0 (broad s) | - |
| C2 | - | ~158-162 |
| C3 | - | ~180-185 |
| C3a | - | ~118-122 |
| C4 | ~7.8-8.0 (s) | ~125-130 |
| C5 | - | ~115-120 (C-Br) |
| C6 | - | ~90-95 (C-I) |
| C7 | ~7.0-7.2 (s) | ~112-116 |
| C7a | - | ~150-155 |
Mass Spectrometry (MS and ESI-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The calculated molecular weight for 1H-Indole-2,3-dione, 5-bromo-6-iodo- (C₈H₃BrINO₂) is 350.84 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, and the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) would be readily observable.
The fragmentation analysis, typically studied via techniques like Electron Ionization Mass Spectrometry (EI-MS), provides insight into the molecule's stability and structure. The fragmentation of isatin derivatives generally follows a predictable pattern. For 5-bromo-6-iodo-1H-indole-2,3-dione, the molecular ion peak [M]⁺ would be prominent. Subsequent fragmentation would likely involve the sequential loss of neutral molecules, such as carbon monoxide (CO), which is a characteristic fragmentation pathway for isatins, leading to [M-CO]⁺ and [M-2CO]⁺ ions. Further fragmentation could involve the cleavage of the carbon-halogen bonds, resulting in the loss of bromine and iodine radicals.
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₈H₃BrINO₂]⁺ | 351 | Molecular Ion |
| [M-CO]⁺ | [C₇H₃BrINO]⁺ | 323 | Loss of one CO molecule |
| [M-2CO]⁺ | [C₆H₃BrIN]⁺ | 295 | Loss of two CO molecules |
| [M-Br]⁺ | [C₈H₃INO₂]⁺ | 272 | Loss of Bromine radical |
| [M-I]⁺ | [C₈H₃BrNO₂]⁺ | 224 | Loss of Iodine radical |
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-bromo-6-iodo-1H-indole-2,3-dione is expected to be dominated by the characteristic vibrations of the isatin core. nih.gov
Studies on various substituted isatins have shown that substituents on the benzene ring have only a minor effect on the positions of the N-H and C=O stretching frequencies. rsc.orgnih.gov The spectrum would clearly show a sharp absorption band corresponding to the N-H stretch, typically observed around 3200-3450 cm⁻¹. rsc.org The presence of two carbonyl groups (one ketone and one amide) results in two distinct and intense C=O stretching bands in the region of 1700-1770 cm⁻¹. nih.govresearchgate.net The aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3200-3450 |
| C=O (ketone) | Stretching | ~1740-1770 |
| C=O (amide/lactam) | Stretching | ~1700-1730 |
| C=C (aromatic) | Stretching | ~1600-1620 and ~1450-1480 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
Crystal structure analyses of numerous isatin derivatives, including 5-bromoisatin and 5,6-dibromoisatin, consistently show that the fused bicyclic ring system is nearly planar. researchgate.netiucr.org For instance, in 5,6-dibromo-1H-indole-2,3-dione, the non-hydrogen atoms have a mean deviation from planarity of only 0.012 and 0.014 Å for the two molecules in the asymmetric unit. iucr.orgresearchgate.net Similarly, the 5-bromoisatin molecule is almost planar, with a mean deviation of 0.024 Å. researchgate.net It is therefore highly probable that the 1H-Indole-2,3-dione, 5-bromo-6-iodo- molecule would also adopt a planar or near-planar conformation in the crystalline state.
The crystal packing of isatin and its derivatives is primarily governed by a network of intermolecular interactions. rsc.org In addition to standard van der Waals forces, more specific interactions like hydrogen bonds and halogen bonds dictate the supramolecular architecture. mdpi.com
A defining feature in the crystal structures of isatins is the presence of strong intermolecular N-H···O hydrogen bonds. rsc.org The N-H group of one molecule typically donates a hydrogen bond to one of the carbonyl oxygen atoms (usually the C2-ketone oxygen) of a neighboring molecule. nih.gov This interaction links the molecules into chains or centrosymmetric dimers. researchgate.netiucr.org For example, in the crystal structure of 5-bromoisatin, N-H···O hydrogen bonds link the molecules into chains along the rsc.org direction. researchgate.net Weaker C-H···O interactions involving the aromatic C-H donors and carbonyl acceptors also contribute to stabilizing the crystal lattice. researchgate.netiucr.org It is expected that 5-bromo-6-iodo-1H-indole-2,3-dione would exhibit similar N-H···O hydrogen bonding motifs, forming robust one- or two-dimensional networks. researchgate.netnih.gov
| Compound | Interaction (D-H···A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|
| 5-Bromoisatin | N-H···O | 2.886 | 166 | researchgate.net |
| 5,6-Dibromoisatin | N-H···O | 2.835 | 140 | researchgate.net |
| 5-Iodoisatin | N-H···O | - | - | iucr.org |
Investigation of Intermolecular Interactions within the Crystal Lattice.
Halogen Bonding Interactions
Halogen bonding is a significant non-covalent interaction that influences the crystal packing of halogenated organic molecules. mdpi.com In the context of 1H-Indole-2,3-dione, 5-bromo-6-iodo-, both bromine and iodine atoms are expected to act as halogen bond donors, interacting with nucleophilic atoms such as the carbonyl oxygens of adjacent molecules. The strength of these interactions typically increases with the polarizability of the halogen atom (I > Br > Cl > F). mdpi.com
Studies on analogous compounds, such as 5,6-dibromo-1H-indole-2,3-dione and 6-iodo-1H-indole-2,3-dione, provide a predictive framework for the behavior of the title compound.
In 5,6-Dibromo-1H-indole-2,3-dione , a notable Br···O halogen bond is observed with a close contact distance of 2.9409 (3) Å. researchgate.net This interaction involves the bromine atom at the 6-position and a carbonyl oxygen, linking the molecules into sheets. researchgate.net Interestingly, the bromine at the 5-position does not participate in a similar Br···O interaction, a pattern also seen in the crystal structure of 5-bromoisatin. researchgate.net
For 6-Iodo-1H-indole-2,3-dione , the more polarizable iodine atom forms a distinct I···O close contact of 3.078 (2) Å. researchgate.net This interaction links hydrogen-bonded dimers into chains, demonstrating the crucial role of the iodine in directing the supramolecular assembly. researchgate.net
Based on these findings, it is highly probable that the iodine atom at the 6-position of 1H-Indole-2,3-dione, 5-bromo-6-iodo- would be the primary participant in halogen bonding with the carbonyl oxygen of a neighboring molecule. The C6–I···O=C interaction would likely be a dominant feature in its crystal structure. The bromine at the 5-position may or may not form significant halogen bonds, consistent with observations in its dibromo analog. researchgate.net
Table 1: Halogen Bonding Parameters in Analogous Isatin Derivatives
| Compound | Interaction | Distance (Å) | Reference |
|---|---|---|---|
| 5,6-Dibromo-1H-indole-2,3-dione | Br(6)···O(carbonyl) | 2.9409 (3) | researchgate.net |
Pi-Stacking Interactions and Aromatic Stacking Phenomena
Pi-stacking interactions are another critical factor in the solid-state arrangement of planar aromatic molecules like isatin derivatives. These interactions contribute significantly to the stability of the crystal lattice.
In the crystal structure of 6-iodo-1H-indole-2,3-dione , parallel slipped π–π stacking interactions are clearly observed. researchgate.net The nine-membered fused rings of the isatin molecules stack along the b-axis with the following geometric parameters:
Intercentroid distance: 3.594 (2) Å
Interplanar distance: 3.379 (1) Å
Slippage: 1.243 Å
This type of slipped stacking arrangement is common for isatin-based structures and is expected to be a key packing feature for 1H-Indole-2,3-dione, 5-bromo-6-iodo-. The presence of two large, polarizable halogen atoms on the aromatic ring could modulate the electronic properties of the π-system and influence the precise geometry and strength of these stacking interactions. The electron-withdrawing nature of the halogens would enhance the quadrupole moment of the aromatic system, potentially strengthening the π–π stacking.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to crystallize in multiple forms with different unit cells, is a well-documented phenomenon in organic molecules and is of great interest in materials science and pharmaceuticals. The specific polymorphic behavior of 1H-Indole-2,3-dione, 5-bromo-6-iodo- has not been reported.
However, the study of halogenated molecules provides a basis for anticipating its potential for polymorphism. The directionality and varying strength of halogen bonds (C–I···O vs. C–Br···O) and their interplay with hydrogen bonds (N–H···O) and π–π stacking create a complex energetic landscape where multiple stable crystal packing arrangements may be possible.
Crystal engineering efforts for such a molecule would focus on controlling these intermolecular interactions to produce desired crystalline forms. This could be achieved by:
Varying crystallization conditions: Changing the solvent, temperature, and rate of crystallization can favor the nucleation and growth of different polymorphs.
Co-crystallization: Introducing a second molecule (a co-former) that can form predictable hydrogen or halogen bonds with the isatin derivative can guide the assembly into a new, stable co-crystal structure.
The presence of both a strong halogen bond donor (iodine) and a weaker one (bromine), along with a hydrogen bond donor (N-H) and acceptor (C=O), makes 1H-Indole-2,3-dione, 5-bromo-6-iodo- an interesting target for crystal engineering studies.
Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, UPLC-MS)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable techniques for the purity assessment and separation of synthetic organic compounds like halogenated isatins. While a specific, validated method for 1H-Indole-2,3-dione, 5-bromo-6-iodo- is not published, methodologies for similar structures can be readily adapted.
A general approach for the analysis of halogenated indole (B1671886) derivatives would typically involve reverse-phase chromatography. A method for the separation of 1H-Indole, 5-bromo- utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com
Table 2: General Starting Conditions for HPLC/UPLC-MS Analysis
| Parameter | HPLC | UPLC-MS |
|---|---|---|
| Column | C18 or Phenyl, 4.6 x 150 mm, 5 µm | C18 or Phenyl, 2.1 x 50-100 mm, <2 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | 5-95% B over 15-20 minutes | 5-95% B over 2-5 minutes |
| Flow Rate | 0.8-1.2 mL/min | 0.4-0.6 mL/min |
| Detection | UV/Vis (e.g., 254 nm, 280 nm) | UV/Vis and Mass Spectrometry (ESI+, ESI-) |
For UPLC-MS analysis, Electrospray Ionization (ESI) in both positive and negative modes would be employed. The mass spectrometer would provide confirmation of the molecular weight (C₈H₃BrINO₂⁻, expected m/z ≈ 350.84) and the characteristic isotopic pattern of a compound containing one bromine and one iodine atom, which is a powerful tool for identification in complex mixtures. The high resolution and speed of UPLC would allow for rapid purity checks and separation from potential isomers or impurities. sielc.com
Computational Chemistry and Theoretical Investigations of 1h Indole 2,3 Dione, 5 Bromo 6 Iodo
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the molecular properties of halogenated isatins. jetir.orgresearchgate.net For 1H-Indole-2,3-dione, 5-bromo-6-iodo-, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G** can provide deep insights into its electronic structure and reactivity. jetir.org
The stability of the molecule can be assessed by analyzing its tautomeric forms. Like the parent isatin (B1672199) molecule, 5-bromo-6-iodo-1H-indole-2,3-dione can theoretically exist in keto and enol forms. Computational studies on various halogenated isatins have consistently shown that the keto conformer is the most stable, and this preference is expected to hold for the 5-bromo-6-iodo derivative. jetir.org Vibrational frequency calculations are crucial to confirm that the optimized geometry represents a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov
The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical determinants of the molecule's reactivity and kinetic stability. Halogen substitution is known to play a vital role in stabilizing the LUMO more than the HOMO, thereby reducing the HOMO-LUMO energy gap. nih.gov The electron-withdrawing inductive effects of the bromine and iodine atoms at the C5 and C6 positions are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted isatin. rsc.org This reduced energy gap suggests increased chemical reactivity for 1H-Indole-2,3-dione, 5-bromo-6-iodo-. nih.gov
Further analysis using Molecular Electrostatic Potential (MESP) maps can predict sites for electrophilic and nucleophilic attack. For isatin derivatives, the oxygen atoms of the carbonyl groups typically represent the most negative potential (nucleophilic sites), while the region around the N-H group and the aromatic ring are electrophilic centers. The presence of bromine and iodine introduces additional complexities, potentially creating regions of positive electrostatic potential on the halogen atoms themselves (sigma-holes), which can participate in halogen bonding.
A summary of predicted quantum chemical descriptors for the target compound, extrapolated from trends in related molecules, is presented below.
| Descriptor | Predicted Value/Characteristic | Significance |
| Most Stable Tautomer | Keto form | Dictates ground state geometry and reactivity. jetir.org |
| HOMO Energy | Lowered (vs. Isatin) | Indicates reduced electron-donating ability. rsc.org |
| LUMO Energy | Significantly Lowered (vs. Isatin) | Indicates enhanced electron-accepting ability. rsc.org |
| HOMO-LUMO Gap (ΔE) | Reduced (vs. Isatin) | Suggests higher chemical reactivity and polarizability. nih.gov |
| Dipole Moment | Increased | Influences solubility and intermolecular interactions. |
| MESP Negative Regions | Carbonyl oxygens (C2, C3) | Primary sites for electrophilic attack and hydrogen bonding. nih.gov |
Molecular Modeling and Docking Studies of Halogenated Indole (B1671886) Scaffolds with Chemical Receptors (excluding biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For halogenated indole scaffolds like 5-bromo-6-iodo-1H-indole-2,3-dione, docking studies can reveal potential binding modes and key intermolecular interactions with various chemical receptors or host molecules. These studies are performed using software like AutoDock. derpharmachemica.com
In a typical docking simulation, the indole derivative is treated as a flexible ligand, and the receptor is often held rigid or with limited flexibility. The algorithm then explores various conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding free energy.
For 5-bromo-6-iodo-1H-indole-2,3-dione, several key interactions can be anticipated:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens at C2 and C3 are strong hydrogen bond acceptors. nih.gov
Hydrophobic Interactions: The planar indole ring system can form favorable π-π stacking or T-shaped interactions with aromatic residues of a receptor. nih.gov
Halogen Bonding: Both bromine and iodine atoms are capable of forming halogen bonds, where the halogen acts as an electrophilic species interacting with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom) in the receptor. The strength of these interactions generally increases with the size of the halogen, making iodine a particularly strong halogen bond donor. nih.govacs.org The positioning of the halogens plays a crucial role in determining binding affinity and orientation. researchgate.net
The results of a docking study are typically evaluated based on the binding energy (e.g., in kcal/mol) and the specific interactions observed in the lowest-energy poses. These computational experiments provide a structural hypothesis for how halogenated indole scaffolds interact with molecular partners, which is fundamental for understanding their chemical behavior.
| Interaction Type | Potential Participating Atoms of Ligand | Receptor Atoms/Groups |
| Hydrogen Bond (Donor) | N1-H | Oxygen, Nitrogen |
| Hydrogen Bond (Acceptor) | C2=O, C3=O | N-H, O-H groups |
| Halogen Bond | C5-Br, C6-I | Oxygen, Nitrogen, Sulfur, Aromatic π-systems |
| π-π Stacking/Hydrophobic | Indole Aromatic System | Aromatic side chains (e.g., Phe, Tyr, Trp) |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indole-2,3-dione Analogs: Descriptors and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structures of a series of compounds with a specific property, such as chemical reactivity or binding affinity. nih.gov For a series of indole-2,3-dione analogs, QSAR models can be developed to predict the properties of new derivatives like 5-bromo-6-iodo-1H-indole-2,3-dione.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ut.ac.ir These descriptors can be categorized as:
Constitutional (1D): Molecular weight, count of atoms, number of rotatable bonds.
Topological (2D): Descriptors derived from the 2D graph representation of the molecule, such as connectivity indices (e.g., Chi indices). jocpr.com
Geometrical (3D): Based on the 3D structure, such as molecular surface area and volume.
Physicochemical: LogP (hydrophobicity), molar refractivity, polarizability, and hydration energy. ut.ac.irjocpr.com
Electronic: Dipole moment, HOMO/LUMO energies, and partial charges on atoms.
Once a diverse set of descriptors is calculated for a training set of molecules, statistical methods are employed to build the predictive model. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning approaches like Genetic Algorithm-Partial Least Squares (GA-PLS). ut.ac.ir A robust QSAR model must be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power. nih.govnih.gov
For halogenated isatins, descriptors such as "Bromines Count" and those related to hydrophilicity and molecular shape have been shown to be significant. jocpr.com A QSAR model for a series of halogenated isatins could use such descriptors to predict the properties of 5-bromo-6-iodo-1H-indole-2,3-dione, providing valuable insights without the need for initial synthesis and testing.
| Descriptor Category | Example Descriptors for Isatin Analogs |
| Constitutional | Molecular Weight, Halogen Count jocpr.com |
| Topological | Chi Connectivity Indices jocpr.com |
| Geometrical | Molecular Surface Area (SA), Molar Volume (V) ut.ac.irjocpr.com |
| Physicochemical | LogP, Hydration Energy (HE), Polarizability ut.ac.irjocpr.com |
| Electronic | HOMO/LUMO Energies, Dipole Moment |
In silico Prediction of Molecular Properties and Reactivity for Rational Synthetic Design
Computational chemistry is a cornerstone of rational design, enabling chemists to predict molecular properties and reactivity to guide efficient synthetic planning. nih.gov For a target molecule like 1H-Indole-2,3-dione, 5-bromo-6-iodo-, in silico methods can inform several aspects of its synthesis.
The electrophilic substitution pattern of the indole ring is a key consideration. Molecular orbital calculations and MESP analysis (as described in section 6.1) can predict the most reactive sites on the isatin scaffold for halogenation. The indole nucleus is generally prone to electrophilic substitution, and calculations can help determine if the C5 and C6 positions are the most favorable sites for sequential bromination and iodination, and under what conditions. nih.gov
Furthermore, computational models can predict key molecular properties that influence synthetic procedures and purification. For example, predicted properties like dipole moment, polarizability, and hydration energy can help in selecting appropriate solvent systems for reactions and chromatography.
The introduction of halogens into a molecule provides synthetic handles for further transformations, such as cross-coupling reactions. rsc.orgmdpi.com Theoretical calculations can help predict the relative reactivity of the C-Br versus the C-I bond in 5-bromo-6-iodo-1H-indole-2,3-dione. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, and computational models can quantify this difference, allowing chemists to design selective functionalization strategies. By predicting potential reaction pathways and the stability of intermediates and products, computational chemistry helps to minimize trial-and-error experimentation, saving time and resources in the synthesis of complex halogenated heterocycles. nih.gov
Conformational Analysis and Energy Landscape Mapping
While the core 1H-indole-2,3-dione structure is largely planar, conformational analysis is still relevant for understanding its molecular dynamics and the energetic favorability of its ground state. researchgate.netresearchgate.net For substituted isatins, computational methods can map the potential energy surface to identify low-energy conformers and the energy barriers between them.
The primary conformational question for isatin itself is the keto-enol tautomerism. As established by quantum chemical calculations, the keto form is significantly more stable. jetir.org The planarity of the bicyclic system is another key feature. DFT calculations on halogenated dithiins have shown that halogenation can affect dihedral angles and drive molecules toward or away from planarity. researchgate.net For 5-bromo-6-iodo-1H-indole-2,3-dione, geometry optimization would likely confirm a near-planar structure, as is typical for related crystalline isatins. researchgate.netresearchgate.net
Energy landscape mapping provides a more comprehensive view of a molecule's conformational space. nih.gov This involves systematically exploring different conformations—for instance, by rotating the N-H bond or allowing for slight puckering of the rings—and calculating the energy of each. The result is a map where conformational coordinates are plotted against potential energy. elifesciences.orgnih.gov The lowest points, or basins, on this landscape correspond to stable conformers. For 5-bromo-6-iodo-1H-indole-2,3-dione, the global minimum on its energy landscape would correspond to the near-planar keto tautomer. The landscape map can also reveal the energy cost associated with deviations from this ideal geometry, providing insight into the molecule's rigidity and vibrational modes.
Applications in Advanced Organic Synthesis and Materials Science Research
1H-Indole-2,3-dione, 5-bromo-6-iodo- as a Strategic Building Block in Complex Heterocyclic Synthesis
While extensive research is available on the synthetic utility of related compounds such as 5-bromoisatin (B120047), specific studies detailing the application of 1H-Indole-2,3-dione, 5-bromo-6-iodo- as a strategic building block in the synthesis of complex heterocycles are not extensively documented in publicly available literature. The presence of both bromine and iodine atoms on the indole (B1671886) ring at positions 5 and 6 respectively, offers a tantalizing platform for selective and sequential functionalization.
Role in the Rational Design and Construction of Advanced Organic Scaffolds
The rational design of advanced organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated isatins, in general, are recognized for their ability to form various intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for the assembly of supramolecular structures.
The bromine and iodine atoms in 1H-Indole-2,3-dione, 5-bromo-6-iodo- are expected to be potent halogen bond donors, which could be exploited in the rational design of complex organic scaffolds and crystal engineering. The ability to form directional and specific halogen bonds could be used to control the solid-state packing of molecules, leading to materials with desired electronic or photophysical properties. Despite this potential, specific research that leverages 1H-Indole-2,3-dione, 5-bromo-6-iodo- for the construction of such advanced organic scaffolds has not been reported in the available scientific literature.
Exploration in Materials Science for the Development of Novel Functional Materials
The incorporation of heavy atoms like bromine and iodine into organic molecules can significantly influence their photophysical and electronic properties, making them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The heavy atom effect can enhance intersystem crossing, potentially leading to efficient phosphorescence.
The unique electronic properties conferred by the bromo and iodo substituents on the 1H-Indole-2,3-dione core could be harnessed for the development of novel functional materials. For instance, polymers or small molecules incorporating this moiety might exhibit interesting charge transport properties or be responsive to external stimuli. Nevertheless, a review of current scientific databases indicates a lack of studies focused on the exploration of 1H-Indole-2,3-dione, 5-bromo-6-iodo- in the field of materials science. The potential of this compound in the development of new functional materials, therefore, remains an open area for future investigation.
Utility as a Chemical Probe in Mechanistic Chemical Biology Research for Studying Interaction Pathways
Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the study of protein-ligand interactions. The isatin (B1672199) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The halogens on the 1H-Indole-2,3-dione, 5-bromo-6-iodo- ring could serve as valuable tools for probing molecular interactions.
The iodine atom, in particular, can be a useful feature for X-ray crystallography studies, aiding in the determination of the binding mode of the molecule to its biological target. Furthermore, the bromine and iodine atoms can modulate the compound's lipophilicity and electronic distribution, which can influence its pharmacokinetic and pharmacodynamic properties. Despite these potential advantages, there is currently no published research that describes the use of 1H-Indole-2,3-dione, 5-bromo-6-iodo- as a chemical probe in mechanistic chemical biology research.
Future Research Directions and Emerging Paradigms for Halogenated Indole 2,3 Diones
Development of Green and Sustainable Synthetic Protocols for 5-bromo-6-iodo-1H-indole-2,3-dione.
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For a molecule like 5-bromo-6-iodo-1H-indole-2,3-dione, future research will undoubtedly focus on green and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Traditional methods for the synthesis of isatin (B1672199) and its derivatives often involve harsh conditions and toxic reagents. acs.org Therefore, a shift towards greener alternatives is imperative.
Several promising avenues can be explored for the sustainable synthesis of 5-bromo-6-iodo-1H-indole-2,3-dione. One such approach is the use of metal-free catalytic systems. For instance, the oxidation of a suitable 5-bromo-6-iodo-oxindole precursor using molecular oxygen as the oxidant in the presence of an organic catalyst could provide a much greener alternative to heavy metal-based oxidants. acs.org Another area of interest is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, thereby reducing energy consumption. It has been demonstrated that multicomponent reactions for the synthesis of isatin derivatives can be efficiently carried out under microwave irradiation in aqueous media, eliminating the need for volatile organic solvents. mt.com
Furthermore, the exploration of biocatalysis presents an exciting frontier. Enzymes, such as halogenases and oxidases, could be engineered to perform specific steps in the synthesis of 5-bromo-6-iodo-1H-indole-2,3-dione with high selectivity and under mild, aqueous conditions. While still a nascent field for complex halogenated heterocycles, the potential for enzymatic synthesis to offer a truly sustainable route is significant. The use of eco-friendly and recyclable catalysts, such as montmorillonite clays, is another promising strategy that has been successfully employed for the synthesis of isatin-based compounds.
| Parameter | Conventional Synthesis | Hypothetical Green Synthesis Route 1 (Microwave-Assisted) | Hypothetical Green Synthesis Route 2 (Biocatalytic) |
|---|---|---|---|
| Solvent | Chlorinated solvents, DMF | Water, Ethanol | Aqueous buffer |
| Catalyst | Strong acids (e.g., H₂SO₄) | None or recyclable solid acid | Engineered enzymes (e.g., halogenase, oxidase) |
| Energy Input | High (prolonged heating) | Moderate (short reaction times) | Low (ambient temperature) |
| Reaction Time | Several hours to days | Minutes to a few hours | Several hours |
| Byproducts | Significant, often hazardous | Minimal | Minimal, biodegradable |
| Atom Economy | Moderate | High | Very High |
Integration of Continuous Flow Chemistry and Automated Synthesis Approaches.
Continuous flow chemistry, utilizing microreactors, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mt.comspectroscopyonline.com The integration of continuous flow and automated synthesis for the preparation of 5-bromo-6-iodo-1H-indole-2,3-dione is a key future research direction. This approach promises enhanced safety, scalability, and reproducibility.
One of the primary benefits of flow chemistry is the superior control over reaction parameters such as temperature, pressure, and reaction time. This is particularly crucial for halogenation reactions, which are often highly exothermic and can lead to selectivity issues in batch reactors. By performing the bromination and iodination steps in a continuous flow system, the heat generated can be efficiently dissipated, minimizing the formation of over-halogenated or isomeric byproducts. The small reactor volumes in microreactors also significantly enhance safety when working with hazardous reagents like elemental halogens. researchgate.net
Furthermore, continuous flow systems are amenable to automation, enabling the development of fully automated synthesis platforms. Such a platform could integrate multiple reaction steps, including the initial cyclization to form the isatin core, subsequent halogenations, and in-line purification. This would not only accelerate the synthesis of 5-bromo-6-iodo-1H-indole-2,3-dione but also facilitate the rapid generation of a library of related derivatives for high-throughput screening. Automated systems can operate unattended, increasing productivity and allowing for the exploration of a wider range of reaction conditions to optimize the synthesis.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes |
| Process Control | Limited, potential for hotspots and poor mixing | Precise control over temperature, pressure, and mixing |
| Reproducibility | Can be variable between batches | High reproducibility |
| Automation Potential | Limited | High, suitable for multi-step automated synthesis |
| Footprint | Large | Compact |
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring.
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like 5-bromo-6-iodo-1H-indole-2,3-dione. Advanced in situ characterization techniques, often integrated into Process Analytical Technology (PAT) frameworks, are poised to play a pivotal role in this endeavor. mt.com These techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. mt.com
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in situ reaction monitoring. mt.comspectroscopyonline.com By inserting a probe directly into the reaction vessel (or flow reactor), the concentration of reactants, intermediates, and products can be tracked in real-time by observing changes in their characteristic vibrational bands. For the synthesis of 5-bromo-6-iodo-1H-indole-2,3-dione, in situ FTIR could be used to monitor the consumption of the isatin precursor and the formation of the halogenated product, allowing for precise determination of the reaction endpoint and preventing the formation of impurities due to over-reaction.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy, although more complex to implement, offers even more detailed structural information. It can be used to identify transient intermediates and elucidate complex reaction pathways. For a multi-step synthesis, in situ NMR could provide invaluable data on the regioselectivity of the halogenation steps. Mass spectrometry-based techniques can also be adapted for real-time monitoring, providing sensitive detection of reaction components. The data generated from these in situ techniques can be used to build kinetic models of the reaction, facilitating rapid process optimization and ensuring robust and reproducible synthesis.
| Time (minutes) | Reactant A Concentration (M) | Intermediate B Concentration (M) | Product C (5-bromo-6-iodo-1H-indole-2,3-dione) Concentration (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.35 | 0.15 |
| 30 | 0.25 | 0.40 | 0.35 |
| 40 | 0.10 | 0.30 | 0.60 |
| 50 | 0.02 | 0.15 | 0.83 |
| 60 | <0.01 | 0.05 | 0.94 |
Computational Design and High-Throughput Screening for Novel Halogenated Isatin Derivatives.
The discovery of new therapeutic agents and materials with tailored properties can be significantly accelerated by integrating computational design and high-throughput screening (HTS). For 5-bromo-6-iodo-1H-indole-2,3-dione, these approaches offer a rational pathway to explore its potential and develop novel derivatives with enhanced activity and desired characteristics.
Computational chemistry and molecular modeling can be employed to predict the physicochemical properties and biological activities of virtual libraries of derivatives based on the 5-bromo-6-iodo-1H-indole-2,3-dione scaffold. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to identify promising candidates for synthesis. For example, by docking a library of virtual compounds into the active site of a target enzyme, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinity. This in silico screening significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources.
Once promising candidates are identified through computational design, high-throughput screening can be used to rapidly evaluate their biological activity in vitro. HTS platforms can test thousands of compounds per day against a specific biological target, such as an enzyme or a cell-based assay. The combination of a focused library of derivatives, designed with the aid of computational tools, and the power of HTS creates a highly efficient discovery engine. This integrated approach will be instrumental in unlocking the full potential of 5-bromo-6-iodo-1H-indole-2,3-dione and its analogs in areas such as drug discovery and materials science.
| Compound ID | Scaffold | Modification | Predicted Binding Affinity (kcal/mol) | HTS Result (% Inhibition at 10 µM) |
|---|---|---|---|---|
| BGI-001 | 5-bromo-6-iodo-1H-indole-2,3-dione | N-methylation | -8.5 | 75 |
| BGI-002 | 5-bromo-6-iodo-1H-indole-2,3-dione | N-ethylation | -8.2 | 68 |
| BGI-003 | 5-bromo-6-iodo-1H-indole-2,3-dione | N-benzylation | -9.1 | 85 |
| BGI-004 | 5-bromo-6-iodo-1H-indole-2,3-dione | C7-fluorination | -8.8 | 79 |
| BGI-005 | 5-bromo-6-iodo-1H-indole-2,3-dione | C7-chlorination | -8.9 | 81 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
